- Photocatalytic Aerobic Cyclization of N-Propargylamides Enabled by Selenium-π-Acid Catalysis, Chemistry - A European Journal, 2023, 29(35),
Cas no 92629-13-5 (2-phenyl-1,3-oxazole-5-carbaldehyde)
92629-13-5 structure
Product Name:2-phenyl-1,3-oxazole-5-carbaldehyde
CAS-nummer:92629-13-5
MF:C10H7NO2
MW:173.168082475662
MDL:MFCD08361771
CID:800837
PubChem ID:13283021
Update Time:2025-10-28
2-phenyl-1,3-oxazole-5-carbaldehyde Chemische en fysische eigenschappen
Naam en identificatie
-
- 5-Oxazolecarboxaldehyde,2-phenyl-
- 2-phenyl-1,3-oxazole-5-carbaldehyde
- 2-PHENYLOXAZOLE-5-CARBALDEHYDE
- 2-phenyloxazole-5-carboxaldehyde
- 2-Phenyl-5-oxazolecarboxaldehyde (ACI)
- 2-Phenyl-oxazole-5-carbaldehyde
- 92629-13-5
- SCHEMBL7450038
- Z1198177236
- F20865
- SB39977
- ONKFKUCOEAJPJA-UHFFFAOYSA-N
- CS-0249241
- AKOS005198454
- EN300-4285597
- 2-Phenyl-5-formyloxazole
- DTXSID10534583
- MFCD08361771
-
- MDL: MFCD08361771
- Inchi: 1S/C10H7NO2/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-7H
- InChI-sleutel: ONKFKUCOEAJPJA-UHFFFAOYSA-N
- LACHT: O=CC1=CN=C(C2C=CC=CC=2)O1
Berekende eigenschappen
- Exacte massa: 173.047678
- Monoisotopische massa: 173.047678
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 2
- Complexiteit: 178
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 43.1
- XLogP3: 1.8
Experimentele eigenschappen
- Dichtheid: 1.216
- Kookpunt: °Cat760mmHg
- Vlampunt: °C
- Brekindex: 1.589
2-phenyl-1,3-oxazole-5-carbaldehyde Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM191138-1g |
2-Phenyloxazole-5-carbaldehyde |
92629-13-5 | 95% | 1g |
$422 | 2021-08-05 | |
| TRC | P336028-10mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P336028-50mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | P336028-100mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 100mg |
$ 230.00 | 2022-06-03 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0421-1g |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 96% | 1g |
6767.38CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0421-5g |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 96% | 5g |
25424.31CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0421-500mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 96% | 500mg |
3807.71CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0421-250mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 96% | 250mg |
2332.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0421-100mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 96% | 100mg |
1594.32CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0421-50mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 96% | 50mg |
1221.18CNY | 2021-05-07 |
2-phenyl-1,3-oxazole-5-carbaldehyde Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Diphenyl diselenide , Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 24 h, rt
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Catalysts: Tetramethylammonium fluoride , 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine Solvents: Dimethylformamide ; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt
Referentie
- Catalytic Deprotonative α-Formylation of Heteroarenes by an Amide Base Generated in Situ from Tetramethylammonium Fluoride and Tris(trimethylsilyl)amine, Organic Process Research & Development, 2019, 23(4), 443-451
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Oxygen Solvents: 1,2-Dichloroethane ; 80 °C
Referentie
- From Propargylamides to Oxazole Derivatives: NIS-Mediated Cyclization and Further Oxidation by Dioxygen, Journal of Organic Chemistry, 2014, 79(7), 3052-3059
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride
Referentie
- The Vilsmeier reaction of fully conjugated carbocycles and heterocycles, Organic Reactions (Hoboken, 1997, 49,
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Ceric ammonium nitrate Catalysts: Mercuric perchlorate Solvents: Acetonitrile ; 1 h, rt
Referentie
- Synthesis of novel 1,3-oxazole derivatives with insect growth-inhibiting activities, Chinese Chemical Letters, 2013, 24(11), 957-961
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Potassium carbonate , Iodine , Oxygen , Ceric ammonium nitrate Solvents: Acetonitrile ; rt
1.2 Reagents: Sodium dithionite Solvents: Water
1.2 Reagents: Sodium dithionite Solvents: Water
Referentie
- Iodine-mediated aminohalogenation-oxidation to synthesize 2-fluoroalkyl imidazole derivatives, Chemical Papers, 2021, 75(3), 1041-1053
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride ; 0 °C; overnight, 0 °C; 0 °C → 90 °C; 4 h, 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Referentie
- Versatile Photochemical Reactivity of Diverse Substituted 2-, 4- and 5-(o-Vinylstyryl)oxazoles, European Journal of Organic Chemistry, 2018, 2018(4), 515-524
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Water , Selectfluor Catalysts: Diphenyl diselenide Solvents: Acetonitrile ; 12 h, rt
Referentie
- Selenium-π-Acid Catalyzed Oxidative Functionalization of Alkynes: Facile Access to Ynones and Multisubstituted Oxazoles, ACS Catalysis, 2018, 8(7), 6745-6750
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Gold(I) chloride Solvents: Acetonitrile , Water ; 24 h, rt
Referentie
- Characterization of Vinylgold Intermediates: Gold-Mediated Cyclization of Acetylenic Amides, Angewandte Chemie, 2011, 50(48), 11446-11450
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: tert-Butyl hydroperoxide , Oxygen Catalysts: Iron(III) acetylacetonate , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Acetone ; 5 h, rt
Referentie
- Synergistic Gold and Iron Dual Catalysis: Preferred Radical Addition toward Vinyl-Gold Intermediate over Alkene, Journal of the American Chemical Society, 2015, 137(28), 8912-8915
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Lithium perchlorate Catalysts: Diphenyl diselenide Solvents: Acetonitrile , Water ; 5 h, rt → 60 °C
Referentie
- Electrochemical Organoselenium Catalysis for the Selective Activation of Alkynes: Easy Access to Carbonyl-pyrroles/oxazoles from N-Propargyl Enamines/Amides, Organic Letters, 2023, 25(20), 3812-3817
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
Referentie
- Synthesis, structure and spectral properties of some bisoxazoles, Khimiya Geterotsiklicheskikh Soedinenii, 1986, (6), 826-36
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Iodobenzene diacetate , Lithium iodide Solvents: Dichloromethane ; 24 h, 1 atm, rt
Referentie
- Preparation of oxazolines and oxazoles via a PhI(OAc)2-promoted cyclization of N-propargylamides, Organic & Biomolecular Chemistry, 2018, 16(38), 7012-7018
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Oxygen Solvents: Dichloromethane ; 80 °C
Referentie
- 2,4-Imidazolinedione heterocyclic derivatives as Pim-1 protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Benzeneseleninic acid , Oxygen Catalysts: Eosin Solvents: Acetonitrile ; 1 h, rt
Referentie
- Visible-Light-Mediated Photocatalytic Synthesis of 2-Substituted Oxazole-5-carbaldehydes Promoted by Benzeneseleninic Acid, European Journal of Organic Chemistry, 2022, 2022(31),
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Oxygen , Selectfluor Catalysts: Diphenyl diselenide Solvents: Acetonitrile ; 6 h, rt
Referentie
- Preparation of Oxazole Acetals from N-Propargylamides Enabled by Visible-Light-Promoted Selenium-π-Acid Catalysis, ChemPhotoChem, 2021, 5(3), 240-244
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide Solvents: 1,2-Dichloroethane ; 2 h, rt
1.2 Reagents: Oxygen ; 80 °C
1.2 Reagents: Oxygen ; 80 °C
Referentie
- Merging gold catalysis, organocatalytic oxidation, and Lewis acid catalysis for chemodivergent synthesis of functionalized oxazoles from N-propargylamides, Chemical Communications (Cambridge, 2017, 53(75), 10366-10369
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride
Referentie
- Synthesis and electrophilic substitution reactions of 2-phenyloxazole, Khimiya Geterotsiklicheskikh Soedinenii, 1984, (7), 881-4
Productiemethode 19
Reactievoorwaarden
1.1 Catalysts: Cupric chloride , Palladium, bis(acetonitrile)dichloro- Solvents: Dimethylformamide ; 30 min, rt
1.2 Reagents: Oxygen Solvents: Dimethylformamide ; 2 h, rt → 100 °C
1.2 Reagents: Oxygen Solvents: Dimethylformamide ; 2 h, rt → 100 °C
Referentie
- Intramolecular Pd(II)-Catalyzed Cyclization of Propargylamides: Straightforward Synthesis of 5-Oxazolecarbaldehydes, Journal of Organic Chemistry, 2008, 73(12), 4746-4749
Productiemethode 20
Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 10 min, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 100 °C; 48 h, 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10, cooled
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 100 °C; 48 h, 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10, cooled
Referentie
- Preparation of heteroaryl compounds useful in the treatment of CNS, metabolic and other diseases, World Intellectual Property Organization, , ,
2-phenyl-1,3-oxazole-5-carbaldehyde Raw materials
2-phenyl-1,3-oxazole-5-carbaldehyde Preparation Products
2-phenyl-1,3-oxazole-5-carbaldehyde Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:92629-13-5)2-phenyl-1,3-oxazole-5-carbaldehyde
Ordernummer:A931592
Voorraadstatus:in Stock
Hoeveelheid:5g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 15:06
Prijs ($):3249.0
E-mail:sales@amadischem.com
2-phenyl-1,3-oxazole-5-carbaldehyde Gerelateerde literatuur
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
92629-13-5 (2-phenyl-1,3-oxazole-5-carbaldehyde) Gerelateerde producten
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- 1806-34-4(1,4-Bis(5-phenyl-2-oxazolyl)benzene)
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:92629-13-5)2-phenyl-1,3-oxazole-5-carbaldehyde
Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):3249.0